2,4,6,8,10,12,14-Heptaoxapentadecane

Description

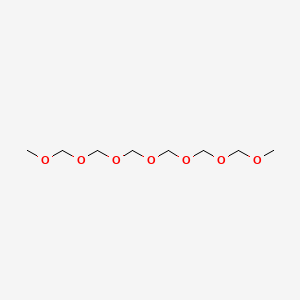

Structure

3D Structure

Properties

IUPAC Name |

methoxy(methoxymethoxymethoxymethoxymethoxymethoxy)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O7/c1-9-3-11-5-13-7-15-8-14-6-12-4-10-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYQXFHNQVFEIRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOCOCOCOCOCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30702969 | |

| Record name | 2,4,6,8,10,12,14-Heptaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13352-77-7 | |

| Record name | 2,4,6,8,10,12,14-Heptaoxapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30702969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hexaethylene Glycol Dimethyl Ether (Hexaglyme)

This guide provides a comprehensive overview of the synthesis, purification, and characterization of hexaethylene glycol dimethyl ether, CH₃-(OCH₂CH₂)₆-OCH₃, commonly known as hexaglyme. This linear polyether is a valuable aprotic polar solvent with applications in organic synthesis, organometallic chemistry, and as a component in battery electrolytes. Its ability to chelate metal cations makes it particularly useful in reactions involving metal hydrides and organometallic reagents. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound's preparation and analysis.

Introduction: The Significance of Hexaglyme

Hexaethylene glycol dimethyl ether belongs to a class of polyethers known as glymes. The repeating ethylene oxide units create a flexible chain with multiple oxygen atoms that can coordinate with metal ions, effectively solvating them and enhancing the reactivity of associated anions. This property is crucial in numerous chemical transformations, including reductions with complex metal hydrides, polymerization reactions, and phase-transfer catalysis. A thorough understanding of its synthesis and a rigorous confirmation of its purity are paramount for its effective and reliable use in these sensitive applications.

Synthesis of Hexaglyme via Williamson Ether Synthesis

The most common and efficient laboratory-scale synthesis of hexaglyme is achieved through the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the dialkoxide of hexaethylene glycol reacts with a methylating agent.

Causality of Experimental Choices

The Williamson ether synthesis is an Sₙ2 reaction, and the choice of reagents and conditions is critical for maximizing the yield and purity of the desired ether.[1][2][3]

-

Choice of Base: A strong base is required to deprotonate the terminal hydroxyl groups of hexaethylene glycol to form the more nucleophilic dialkoxide. Sodium hydride (NaH) is a common choice as it is a powerful, non-nucleophilic base that produces hydrogen gas as the only byproduct, which can be safely vented.

-

Choice of Methylating Agent: A reactive methylating agent with a good leaving group is necessary for the Sₙ2 reaction to proceed efficiently. Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are frequently used. Methyl iodide is highly reactive, but also volatile and a potent alkylating agent requiring careful handling.

-

Choice of Solvent: An aprotic polar solvent is ideal for Sₙ2 reactions as it can solvate the cation of the alkoxide without hydrogen bonding to and deactivating the nucleophilic oxygen. Tetrahydrofuran (THF) or dimethylformamide (DMF) are suitable choices. THF is often preferred due to its lower boiling point, which simplifies its removal during workup.

Reaction Mechanism

The synthesis proceeds in two key steps, as illustrated in the following diagram:

Caption: Williamson ether synthesis of hexaglyme.

Detailed Experimental Protocol

This protocol is a self-validating system, where successful completion of each step prepares the reaction for the next, ensuring a high probability of success if followed meticulously.

Materials:

-

Hexaethylene glycol

-

Sodium hydride (60% dispersion in mineral oil)

-

Methyl iodide

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet is assembled.

-

Deprotonation: Hexaethylene glycol is dissolved in anhydrous THF in the flask under an inert atmosphere. Sodium hydride (2.2 equivalents) is carefully added portion-wise. The mixture is stirred at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the dialkoxide. This may take 1-2 hours.

-

Methylation: Methyl iodide (2.5 equivalents) is added dropwise to the stirred suspension of the alkoxide at 0 °C (ice bath). After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours to ensure complete reaction.

-

Quenching: After cooling to room temperature, the reaction is cautiously quenched by the slow, dropwise addition of methanol to destroy any unreacted sodium hydride.

-

Workup: The solvent is removed under reduced pressure using a rotary evaporator. The resulting residue is partitioned between diethyl ether and water. The aqueous layer is extracted twice more with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude hexaglyme.

Purification of Hexaglyme

Purification is critical to remove unreacted starting materials, byproducts, and residual solvent. The primary method for purifying hexaglyme is vacuum distillation.

Rationale for Vacuum Distillation

Hexaglyme has a relatively high boiling point. Distillation at atmospheric pressure would require high temperatures, which could lead to thermal decomposition. By reducing the pressure, the boiling point is significantly lowered, allowing for a safe and efficient purification.[3][4][5]

Detailed Purification Protocol

Equipment:

-

Distillation flask

-

Short path distillation head with a condenser and a cow-type fraction collector

-

Receiving flasks

-

Vacuum pump with a cold trap

-

Heating mantle with a stirrer

-

Manometer

Procedure:

-

The crude hexaglyme is placed in the distillation flask with a magnetic stir bar.

-

The distillation apparatus is assembled, ensuring all joints are properly sealed with vacuum grease.[4]

-

A cold trap is placed between the apparatus and the vacuum pump to protect the pump from volatile components.

-

The system is slowly evacuated to the desired pressure.

-

Heating and stirring are commenced. A forerun of any low-boiling impurities is collected first.

-

The temperature is then gradually increased, and the main fraction of pure hexaglyme is collected at a constant temperature and pressure.

-

The purified product is stored under an inert atmosphere to prevent peroxide formation.

Characterization of Hexaglyme

A combination of spectroscopic and physical methods is employed to confirm the identity and purity of the synthesized hexaglyme.

Physical Properties

The following table summarizes key physical properties of hexaglyme.

| Property | Value |

| Molecular Formula | C₁₄H₃₀O₇ |

| Molecular Weight | 310.39 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 158-162 °C at 0.1 mmHg |

| Density | ~1.01 g/mL at 25 °C |

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the presence of the different types of protons in the molecule and their connectivity.

Expected Chemical Shifts (in CDCl₃):

-

δ ~3.38 ppm (singlet, 6H): The six protons of the two terminal methyl groups (CH₃-O-).

-

δ ~3.54 ppm (triplet, 4H): The four protons of the methylene groups adjacent to the terminal methyl groups (-O-CH₂-CH₂-O-CH₃).

-

δ ~3.65 ppm (multiplet, 20H): The twenty protons of the ten internal ethylene glycol units (-O-CH₂-CH₂-O-).

The integration of these peaks should correspond to a 6:4:20 ratio, which simplifies to 3:2:10.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to identify the number of non-equivalent carbon atoms in the molecule.

Expected Chemical Shifts (in CDCl₃): [6][7]

-

δ ~59.0 ppm: The carbon atoms of the two terminal methyl groups (CH₃-O-).

-

δ ~70.5-71.9 ppm: A series of overlapping peaks corresponding to the twelve methylene carbons of the ethylene glycol units (-O-CH₂-CH₂-O-). The slightly different chemical environments of the internal and terminal methylene groups may lead to multiple closely spaced signals in this region.

Infrared spectroscopy is a valuable tool for identifying the functional groups present in the molecule.

Expected Vibrational Modes:

-

~2900-2850 cm⁻¹ (strong): C-H stretching vibrations of the methylene and methyl groups.

-

~1465 cm⁻¹ and ~1350 cm⁻¹: C-H bending vibrations.

-

~1100 cm⁻¹ (very strong, broad): The characteristic C-O-C ether stretching vibration. The strength and broadness of this peak are indicative of the multiple ether linkages in the molecule.

-

Absence of a broad O-H stretch around 3300 cm⁻¹: This confirms the complete conversion of the starting hexaethylene glycol and the absence of hydroxyl impurities.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For hexaglyme (MW = 310.39), the molecular ion peak (M⁺) may be observed, although it can be weak.

Expected Fragmentation Pattern: The fragmentation of poly(ethylene glycol) dimethyl ethers is typically characterized by cleavage of the C-O and C-C bonds within the polyether chain. Common fragments arise from the loss of (OCH₂CH₂) units. Characteristic fragment ions for glymes are often observed at m/z = 45, 59, 89, 103, etc., corresponding to [CH₃OCH₂]⁺, [CH₃OCH₂CH₂]⁺, and larger fragments.

Experimental Workflow Summary

The following diagram provides a high-level overview of the entire process from synthesis to characterization.

Caption: Overall workflow for hexaglyme synthesis and characterization.

Conclusion

The synthesis of hexaethylene glycol dimethyl ether via the Williamson ether synthesis is a robust and reliable method for laboratory-scale production. Careful attention to anhydrous conditions and the stoichiometry of the reagents is essential for achieving a high yield. Subsequent purification by vacuum distillation is crucial for obtaining a high-purity product suitable for demanding applications. The identity and purity of the synthesized hexaglyme can be unequivocally confirmed through a combination of NMR and IR spectroscopy, mass spectrometry, and the measurement of its physical properties. This guide provides the necessary detailed protocols and theoretical background to enable researchers to confidently prepare and characterize this important polyether solvent.

References

- Chai, L., et al. (2023). Basic physicochemical properties, excess properties, and intermolecular interactions of n-propanol/isopropanol and ethylenediamine binary mixtures. Journal of Molecular Liquids, 389.

- Holcapek, M., & Byrdwell, W. C. (2017). Handbook of advanced chromatography / mass spectrometry techniques.

- Kittredge, K. W., Russell, L. E., & Leopold, M. C. (n.d.). Organic Chemistry Williamson Ether Synthesis. University of Richmond.

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

- LibreTexts. (2022, April 7). 5.

- LibreTexts. (2023, August 29).

- MDPI. (n.d.). Exploiting Poly(ethylene glycol) as a Matrix for Liquid-Phase Organic Synthesis.

- Modgraph. (2004, September 24). 1H chemical shifts in NMR. Part 21-Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and.

- Polymer Source. (n.d.). Poly(ethylene glycol) methyl ether Sample #: P10558-EGOCH3.

- Royal Society of Chemistry. (n.d.). Poly(ethylene glycol) dimethyl ether mediated oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen.

- Skylogianni, E., et al. (2020). Carbon Dioxide solubility in mixtures of methyldiethanolamine with monoethylene glycol, monoethylene glycol – water, water and triethylene glycol.

- Smith, P. E., & Heckelman, P. E. (1989). The Merck Index, an Encyclopedia of Chemicals, Drugs, and Biologicals (11th ed.). Merck Co., Inc.

- Troter, D. Z., et al. (n.d.). Thermodynamic properties of the choline chloride-based deep eutectic solvents.

- University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis.

- Varian, Inc. (n.d.).

- BRANDTECH Scientific. (n.d.).

- Busch India. (n.d.).

- Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.

- Chemistry Steps. (n.d.). The Williamson Ether Synthesis.

- Govindaraju, V., et al. (n.d.). 1H-NMR Chemical Shifts and Coupling Constants for Brain Metabolites.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- MedChemExpress. (n.d.). Hexaethylene glycol monomethyl ether-COA-178545.

- NIST. (n.d.). Hexaethylene glycol dimethyl ether. NIST WebBook.

- ResearchGate. (n.d.). 70 eV GC/EI Mass Spectra of (A) Hexaethylene Glycol Dimethyl Ether (B)....

- Stoltz, B. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(1), 2176–2179.

- Thieme. (n.d.). 3. 1H NMR Spectroscopy.

- Trans Tech Publications Ltd. (n.d.). Synthesis and Analysis of Ethylene Glycol Methyl Ethyl Ether.

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

- Wikipedia. (n.d.). Williamson ether synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. scholarship.richmond.edu [scholarship.richmond.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to 2,4,6,8,10,12,14-Heptaoxapentadecane (CAS 13352-77-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4,6,8,10,12,14-heptaoxapentadecane (CAS 13352-77-7), a member of the oxymethylene ether (OME) family of compounds. This document delves into its chemical and physical properties, prevailing synthesis methodologies, and established applications. While the primary focus of current research and application for this compound lies within the fuel industry as a clean-burning diesel additive, this guide will also address its characteristics from a broader chemical perspective relevant to researchers across various scientific disciplines. The information presented herein is synthesized from technical data sheets, academic publications, and chemical databases to provide a reliable and in-depth resource.

Chemical Identity and Physical Properties

2,4,6,8,10,12,14-Heptaoxapentadecane is a polyacetal with the chemical formula C₈H₁₈O₇.[1][2][3] It is also commonly referred to as OME₆ or hexakis(oxymethylene)dimethyl ether.[1] As a member of the polyoxymethylene dimethyl ethers (PODE) class, its structure consists of a chain of six oxymethylene units capped by methyl groups.[4]

The key physicochemical properties of 2,4,6,8,10,12,14-heptaoxapentadecane are summarized in the table below:

| Property | Value | Source(s) |

| CAS Number | 13352-77-7 | [5][6] |

| Molecular Formula | C₈H₁₈O₇ | [1][2][3] |

| Molecular Weight | 226.22 g/mol | [2][4] |

| Melting Point | 38 °C | |

| Boiling Point | 154-165 °C at 8 Torr | |

| Purity (typical) | 95% - 97% | [5][6] |

A defining characteristic of this and other OMEs is the high oxygen content and the absence of carbon-carbon bonds, which contributes to its clean combustion properties.[7]

Molecular Structure

The structure of 2,4,6,8,10,12,14-heptaoxapentadecane is a linear chain of alternating carbon and oxygen atoms, capped with methyl groups. This structure is depicted in the following diagram:

Caption: Chemical structure of 2,4,6,8,10,12,14-Heptaoxapentadecane.

Synthesis

The synthesis of 2,4,6,8,10,12,14-heptaoxapentadecane, like other polyoxymethylene dimethyl ethers, is typically achieved through the reaction of a methanol source with a formaldehyde source.[4] Common starting materials include dimethoxymethane (DMM, or methylal) and trioxane (a cyclic trimer of formaldehyde).[8][9][10] The reaction is generally catalyzed by an acidic catalyst, such as an ion-exchange resin.[10][11]

A general experimental protocol for the synthesis of PODE compounds is as follows:

Materials:

-

Dimethoxymethane (DMM)

-

Trioxane

-

Acidic ion-exchange resin (e.g., NKC-9)[10]

-

Solvent (optional, e.g., a hydrocarbon)

-

Batch reactor with stirring and temperature control

Procedure:

-

The acidic ion-exchange resin is pre-treated and loaded into the batch reactor.

-

Dimethoxymethane and trioxane are added to the reactor in a specific molar ratio. The ratio can be varied to influence the chain length of the resulting PODE mixture.

-

The reactor is sealed and heated to the desired reaction temperature (e.g., 60-80 °C) with continuous stirring.[10]

-

The reaction is allowed to proceed for a set duration, with samples periodically taken to monitor the progress of the reaction and the distribution of PODE oligomers.

-

After the reaction is complete, the mixture is cooled, and the catalyst is separated by filtration.

-

The resulting mixture of PODEs can be purified by distillation to isolate specific oligomers like 2,4,6,8,10,12,14-heptaoxapentadecane.

The synthesis workflow can be visualized as follows:

Caption: General workflow for the synthesis of polyoxymethylene dimethyl ethers.

Applications

The primary and most well-documented application of 2,4,6,8,10,12,14-heptaoxapentadecane and other PODEs is as a clean-burning diesel fuel additive .[9][12]

Causality in Fuel Performance:

-

Soot Reduction: The high oxygen content and lack of C-C bonds in the molecular structure lead to more complete combustion, significantly reducing the formation of particulate matter (soot).[7]

-

NOx Emissions: The use of PODEs can help to mitigate the traditional trade-off between NOx and soot emissions in diesel engines.

-

Cetane Number: PODEs generally have a high cetane number, which relates to better ignition quality in diesel engines.

While the audience for this guide includes drug development professionals, it is important to note that a thorough review of scientific literature and chemical databases reveals no significant established applications of 2,4,6,8,10,12,14-heptaoxapentadecane in the pharmaceutical or drug development fields. Its properties as a polyether could theoretically be explored in areas such as solvent chemistry or as a component in polymer-based drug delivery systems, but such applications are not currently supported by available data.

Safety and Handling

A specific, comprehensive Safety Data Sheet (SDS) for 2,4,6,8,10,12,14-heptaoxapentadecane is not widely available in public databases. However, safety information for the general class of polyoxymethylene dimethyl ethers provides valuable guidance.

-

General Toxicity: PODEs are generally considered to have low toxicity.[7][12]

-

Handling Precautions: As with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling. Work should be conducted in a well-ventilated area.

-

Environmental Fate: Some sources suggest that PODEs may have poor biodegradability, and therefore, release into the environment should be avoided.[7]

-

Combustibility: While used as a fuel additive, PODEs with longer chain lengths (n ≥ 3) have relatively high flash points (60–169 °C), making them safer to handle than more volatile, shorter-chain ethers.[7]

It is imperative to consult the specific SDS provided by the supplier before handling this compound.

Spectroscopic Data

Detailed, publicly available spectroscopic data (such as ¹H NMR, ¹³C NMR, or mass spectrometry) specifically for 2,4,6,8,10,12,14-heptaoxapentadecane is limited. However, based on the known structure and data for related PODE compounds, the following spectral characteristics can be anticipated:

-

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the terminal methyl protons (CH₃-O) and the internal methylene protons (O-CH₂-O). The chemical shifts of these protons would be influenced by the electronegative oxygen atoms.

-

¹³C NMR: The carbon NMR spectrum would similarly show distinct signals for the methyl and methylene carbons.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 226.22 g/mol , along with a fragmentation pattern characteristic of polyethers.

A study on a series of pure PODE components (n=2-5) confirmed their structural characterization using NMR, FT-IR, and Raman spectroscopy.[8]

Conclusion

2,4,6,8,10,12,14-Heptaoxapentadecane is a well-defined chemical entity within the broader class of oxymethylene ethers. Its primary significance lies in its application as a promising clean-fuel additive for diesel engines, driven by its molecular structure that promotes more complete combustion and reduces harmful emissions. While its synthesis is achievable through established chemical processes, a notable data gap exists concerning a dedicated, publicly accessible Safety Data Sheet and detailed spectroscopic analyses for this specific oligomer. For researchers in the fuel and materials science sectors, this compound and its congeners represent a significant area of ongoing research and development. For those in the pharmaceutical and drug development fields, while direct applications are not currently evident, the fundamental chemistry of polyethers may offer avenues for future exploration.

References

-

Grokipedia. Polyoxymethylene dimethyl ethers. [Link]

-

Chemsrc. 2,4,6,8,10,12,14-Heptaoxapentadecane | CAS#:13352-77-7. [Link]

-

ResearchGate. Overview of polyoxymethylene dimethyl ether additive as an eco-friendly fuel for an internal combustion engine: Current application and environmental impacts | Request PDF. [Link]

-

Coolen, RJJ. Projecting a future for diesel engines using synthetic oxygenated fuels. Pure. [Link]

-

Wikipedia. Polyoxymethylene dimethyl ethers. [Link]

-

Semantic Scholar. Stability and Reactivity of a Polyoxymethylene Dimethyl Ether over Typical Catalysts for Diesel Emission Control. [Link]

-

ResearchGate. Poly(oxymethylene) dimethyl ethers from methanol and formaldehyde: Influence of reaction conditions on the formation of irreversible side products. [Link]

-

NIST WebBook. Heptadecane. [Link]

-

Synthesis and physicochemical characterization of polyoxymethylene dimethyl ethers. [Link]

-

NIST WebBook. Heptadecane, 2,6,10,14-tetramethyl-. [Link]

-

NIST WebBook. Heptadecane. [Link]

-

NIST WebBook. Heptadecane. [Link]

-

NIST WebBook. Heptadecane. [Link]

-

SpectraBase. 2,2,4,4,6,6,8,8,10,10,12,12,14,14-tetradecamethyl-1,3,5,7,9,11,13-heptaoxa-2,4,6,8,10,12,14-heptasilacyclotetradecane - Optional[17O NMR]. [Link]

-

PubChem. Heptadecane, 2,2,4,4,6,6,8,8,10,10,12,12,14,14,16,16-hexadecamethyl-. [Link]

-

ResearchGate. Synthesis of Polyoxymethylene Dimethyl Ethers from Formaldehyde and Dimethoxymethane by the Coupling of Extraction and Catalytic Reaction | Request PDF. [Link]

-

PubChem. Hexadeca-2,4,6,8,10,12,14-heptaene. [Link]

-

National Institutes of Health. Combination of Theoretical and Experimental Insights into the Oxygenated Fuel Poly(oxymethylene) Dibutyl Ether from n-Butanol and Paraformaldehyde. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

ResearchGate. Kinetics of synthesis of polyoxymethylene dimethyl ethers from paraformaldehyde and dimethoxymethane catalyzed by ion-exchange resin | Request PDF. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

Sources

- 1. pure.tue.nl [pure.tue.nl]

- 2. Page loading... [wap.guidechem.com]

- 3. 2,4,6,8,10,12,14-Heptaoxapentadecane | 13352-77-7 [chemicalbook.com]

- 4. Polyoxymethylene dimethyl ethers - Wikipedia [en.wikipedia.org]

- 5. 2,4,6,8,10,12,14-Heptaoxapentadecane | CAS#:13352-77-7 | Chemsrc [chemsrc.com]

- 6. aksci.com [aksci.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Synthesis and physicochemical characterization of polyoxymethylene dimethyl ethers [ccspublishing.org.cn]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Combination of Theoretical and Experimental Insights into the Oxygenated Fuel Poly(oxymethylene) Dibutyl Ether from n-Butanol and Paraformaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of Oligoethylene Glycol Dimethyl Ethers (Glymes)

Introduction: The Versatility and Importance of Glymes

Oligoethylene glycol dimethyl ethers, commonly known as glymes, are a class of aprotic polyether solvents with the general structure CH₃O(CH₂CH₂O)nCH₃. Their utility spans a wide range of applications, from their role as solvents in battery technology and organic synthesis to their use as model systems for understanding polymer electrolytes.[1] The physical and chemical properties of glymes, such as boiling point, viscosity, and cation-coordinating ability, can be precisely tuned by varying the number of ethylene glycol repeat units (n).[1]

Given their importance, unambiguous characterization of their molecular structure and purity is paramount. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose, providing detailed molecular-level information.[2][3] This guide offers an in-depth exploration of the NMR and IR spectroscopic data of glymes, providing researchers, scientists, and drug development professionals with the foundational knowledge to confidently analyze these critical compounds.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the precise structural arrangement of atoms in a molecule.[2] For glymes, ¹H and ¹³C NMR provide definitive information on the terminal methoxy groups and the repeating ethylene oxide units.

¹H NMR Spectroscopy of Glymes

The proton NMR spectra of oligoethylene glycol dimethyl ethers are characterized by two main signals:

-

A sharp singlet corresponding to the protons of the two terminal methoxy (–OCH₃) groups.

-

A complex multiplet or a series of overlapping signals arising from the methylene (–OCH₂CH₂O–) protons of the ethylene glycol backbone.[4]

As the chain length (n) increases, the integration ratio of the backbone methylene protons to the terminal methoxy protons will increase proportionally.

Interpreting the ¹H NMR Spectrum:

The chemical environment of the methylene protons can vary slightly depending on their position within the chain, leading to distinct signals for shorter oligomers.

-

Terminal Methylene Protons (adjacent to the methoxy group): These protons typically appear as a triplet around 3.5-3.6 ppm.

-

Internal Methylene Protons: These protons, shielded by adjacent ether oxygens, resonate as a singlet or a narrow multiplet around 3.6-3.7 ppm.[4]

-

Methoxy Protons: The six protons of the two terminal methyl groups give rise to a characteristic sharp singlet, typically observed around 3.3-3.4 ppm.[4]

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Common Glymes in CDCl₃

| Glyme (n) | Name | Methoxy (–OCH₃) Protons (s, 6H) | Methylene (–OCH₂CH₂O–) Protons (m) |

| 1 | Monoglyme | ~3.38 ppm | ~3.53 ppm |

| 2 | Diglyme | ~3.38 ppm | ~3.55 ppm & ~3.66 ppm |

| 3 | Triglyme | ~3.38 ppm | ~3.55 ppm & ~3.67 ppm |

| 4 | Tetraglyme | ~3.38 ppm | ~3.56 ppm & ~3.67 ppm[5] |

Note: Chemical shifts are approximate and can vary based on solvent, concentration, and temperature.[6]

¹³C NMR Spectroscopy of Glymes

Carbon-13 NMR provides complementary information, resolving the chemically distinct carbon environments within the glyme structure.

-

Methoxy Carbon (–OCH₃): A sharp signal typically appears furthest upfield.

-

Methylene Carbons (–OCH₂CH₂O–): One or more signals corresponding to the backbone carbons. For shorter glymes like diglyme, terminal and internal methylene carbons can be resolved.

Table 2: Representative ¹³C NMR Chemical Shifts (δ) for Common Glymes in CDCl₃

| Glyme (n) | Name | Methoxy (–OCH₃) Carbon | Methylene (–OCH₂CH₂O–) Carbons |

| 1 | Monoglyme | ~59.0 ppm | ~71.9 ppm |

| 2 | Diglyme | ~59.0 ppm | ~70.5 ppm, ~71.9 ppm |

| 3 | Triglyme | ~59.0 ppm | ~70.5 ppm, ~70.6 ppm, ~71.9 ppm |

| 4 | Tetraglyme | ~59.1 ppm[7] | ~70.6 ppm, ~70.8 ppm, ~72.1 ppm[7] |

Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.0 ppm) and can vary.[8][9]

Experimental Protocol: NMR Analysis

A robust protocol is essential for acquiring high-quality, reproducible NMR data.

Workflow for NMR Analysis of Glymes

Caption: Workflow for preparing and analyzing glyme samples via NMR.

Detailed Steps:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the oligoethylene glycol dimethyl ether sample into a clean vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). Chloroform-d is commonly used due to its excellent solvency for glymes.[9]

-

Ensure the sample is fully dissolved. Vortexing may be required.

-

Transfer the solution to a 5 mm NMR tube. The solution height should be approximately 4-5 cm.

-

-

Data Acquisition (General Parameters):

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

For ¹H NMR: Acquire spectra with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. A relaxation delay of 1-5 seconds is standard.

-

For ¹³C NMR: A greater number of scans (e.g., 512-2048) and a relaxation delay of 2-5 seconds are typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections.

-

Calibrate the chemical shift axis. For CDCl₃, the residual solvent peak is set to 7.26 ppm for ¹H and 77.16 ppm for ¹³C spectra. If tetramethylsilane (TMS) is used, its signal is set to 0.00 ppm.[9]

-

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules. For glymes, it is particularly effective for confirming the presence of key functional groups, namely the C-O-C ether linkages and C-H bonds.[10]

Interpreting the IR Spectrum of Glymes

The IR spectra of glymes are typically dominated by a few very strong, characteristic absorption bands.

-

C-O-C Stretching: The most prominent feature in the IR spectrum of a glyme is the very strong and broad absorption band corresponding to the asymmetric stretching of the C-O-C ether linkage. This band is typically found in the 1150-1085 cm⁻¹ region.[11][12] Its intensity is a direct result of the large change in dipole moment during this vibration.

-

C-H Stretching: In the 3000-2850 cm⁻¹ region, strong to medium absorptions are observed due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene and methyl groups.[13][14]

-

C-H Bending: The scissoring and rocking vibrations of the CH₂ groups appear in the fingerprint region, typically around 1450 cm⁻¹ and 850 cm⁻¹, respectively.[11]

Table 3: Characteristic IR Absorption Frequencies for Oligoethylene Glycol Dimethyl Ethers

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |

| C-H Stretch (Alkyl) | 2950 - 2850 | Strong | From methyl (CH₃) and methylene (CH₂) groups.[15] |

| C-H Bend (Scissoring) | ~1450 | Medium | Characteristic of CH₂ groups. |

| C-O-C Stretch (Ether) | 1150 - 1085 | Very Strong, Broad | The most diagnostic peak for glymes.[11][12] |

| C-H Bend (Rocking) | ~850 | Medium | Can be indicative of the ethylene oxide backbone.[11] |

Experimental Protocol: IR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient and common method for analyzing liquid glyme samples.

Workflow for ATR-IR Analysis

Caption: Standard procedure for acquiring an IR spectrum of a liquid glyme using an ATR accessory.

Detailed Steps:

-

Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory are properly aligned and purged.

-

Background Collection:

-

Clean the surface of the ATR crystal (commonly ZnSe or diamond) with a suitable solvent like isopropanol and allow it to dry completely.[11]

-

Collect a background spectrum. This is crucial as it subtracts the absorbance from ambient CO₂ and water vapor.

-

-

Sample Application:

-

Place a small drop of the liquid glyme sample directly onto the center of the ATR crystal, ensuring it completely covers the crystal surface.

-

-

Data Acquisition:

-

Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to ensure a high-quality spectrum.[11]

-

-

Data Processing: The software automatically ratios the sample spectrum against the background to produce the final transmittance or absorbance spectrum.

Conclusion: A Synergistic Approach

While both NMR and IR spectroscopy are powerful individually, their combined use provides a comprehensive and self-validating system for the characterization of oligoethylene glycol dimethyl ethers. NMR excels at providing a detailed map of the carbon-hydrogen framework and is invaluable for determining oligomer length and purity. IR spectroscopy offers a rapid and definitive confirmation of the core ether functionality. Together, these techniques equip researchers with the necessary tools to ensure the structural integrity and identity of these versatile and important molecules.

References

-

ResearchGate. (n.d.). Selected infrared absorption frequencies (cm −1 ) for H 2 mel, Gly and their metal complexes. Retrieved from [Link]

-

AZoM. (2015). Studying Poly (Ethylene Glycol) Conformation in Pure Liquid. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrums of ethylene glycol (a) and EGDM (b). Retrieved from [Link]

-

SlideShare. (n.d.). Polymer analysis by spectral methods. Retrieved from [Link]

-

ResearchGate. (2014). (PDF) GAS CHROMATOGRAPHY MASS SPECTROMETRY ANALYSIS OF POLYETHYLENE GLYCOL DIALKYL ETHERS. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Poly(ethylene glycol) dimethyl ether mediated oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen. Retrieved from [Link]

-

IJISE. (n.d.). IDENTIFICATION OF POLYMERS BY NMR AND IR SPECTRA. Retrieved from [Link]

-

Wiley. (n.d.). A Practical Guide to Understanding the NMR of Polymers. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Poly(ethylene glycol) dimethyl ether mediated oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopic methods (NMR, IR, UV-Vis) | Intro to Polymer Science Class Notes. Retrieved from [Link]

-

OSTI.gov. (n.d.). Ion Transport and Association Study of Glyme-Based Electrolytes with Lithium and. Retrieved from [Link]

-

Wiley Analytical Science. (2005). A Practical Guide to Understanding the NMR of Polymers. Retrieved from [Link]

-

Ataman Kimya. (n.d.). POLYETHYLENE GLYCOL DIMETHYL ETHER. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectra of (HO)2–PEG–(OH)2 in DMSO-d6. Retrieved from [Link]

-

ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

- ResearchGate. (n.d.). 1 H-NMR spectra of tetraglyme, tetraglyme after SO 2 absorption, [NH + 4. Retrieved from https://www.researchgate.net/figure/H-NMR-spectra-of-tetraglyme-tetraglyme-after-SO-2-absorption-NH-4-tetraglyme-SCN_fig2_305389659

-

University of Tübingen. (n.d.). Hydration of Oligo(ethylene glycol) Self-Assembled Monolayers Studied Using Polarization Modulation Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C-NMR spectra of tetraglyme, tetraglyme after SO2 absorption,.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Integrated absorption of diglyme film's IR bands for diglyme polymerized at different values of RF power delivered to the plasma. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0032262). Retrieved from [Link]

-

Academia.edu. (n.d.). Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethylene glycol diallyl ether. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Identification and quantification of polyethylene glycol types in polyethylene glycol methyl ether and polyethylene glycol vinyl ether. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Physical Research Laboratory. (n.d.). ACID-AstroChemical Ices Database - InfraredSpectraData. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Computational analysis of the far infrared spectral region of various deuterated varieties of ethylene glycol. Retrieved from [Link]

Sources

- 1. osti.gov [osti.gov]

- 2. ijise.in [ijise.in]

- 3. fiveable.me [fiveable.me]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Poly(ethylene glycol) dimethyl ether mediated oxidative scission of aromatic olefins to carbonyl compounds by molecular oxygen - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polymer analysis by spectral methods | PPTX [slideshare.net]

- 11. azom.com [azom.com]

- 12. soft-matter.uni-tuebingen.de [soft-matter.uni-tuebingen.de]

- 13. researchgate.net [researchgate.net]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

A Technical Guide to the Thermal Stability of Long-Chain Glymes

Abstract

Long-chain glymes, or poly(ethylene glycol) dimethyl ethers, are a class of aprotic polyether solvents with the general structure CH₃O(CH₂CH₂O)ₙCH₃. Their unique properties, including high chemical and thermal stability, low toxicity, and exceptional solvating power for metal cations, have made them indispensable in diverse fields such as lithium-ion battery technology, pharmaceutical formulations, and industrial processes.[1][2][3] This guide provides a comprehensive technical overview of the thermal stability of these versatile solvents. We will explore the fundamental mechanisms of their decomposition, analyze the critical factors that influence their stability—including chain length, cation complexation, and the presence of impurities—and detail the state-of-the-art analytical methodologies for their assessment. This document is intended for researchers, scientists, and engineers who utilize long-chain glymes and require a deep, field-proven understanding of their thermal behavior to ensure safety, efficacy, and reliability in their applications.

The Chemical Landscape of Long-Chain Glymes

Glymes are defined by the number of repeating ethylene oxide units (n). This guide focuses on "long-chain" glymes, typically referring to those with n ≥ 3, such as triglyme (G3) and tetraglyme (G4), and their higher-order analogues (PEGDME).[4] Their utility stems from a combination of a stable C-O-C ether backbone and the chelating effect of multiple oxygen atoms, which allows for the formation of stable complexes with various cations.[5] However, the conditions under which these ethers are used, particularly in high-energy applications like batteries or in heated chemical syntheses, make their thermal stability a paramount concern.[1][6] Understanding the limits of this stability is not merely an academic exercise; it is a critical safety and performance imperative.

Fundamental Mechanisms of Thermal Decomposition

The thermal degradation of glymes can proceed through two primary pathways, largely dictated by the presence or absence of atmospheric oxygen.

Autoxidation: The Peril of Peroxides

In the presence of oxygen, the most common degradation pathway for ethers is autoxidation, a spontaneous, free-radical chain reaction that produces explosive hydroperoxides and dialkyl peroxides.[7][8] This process is insidious as it can occur slowly during storage at ambient temperatures once a container has been exposed to air.[7]

The mechanism involves three key stages:

-

Initiation: An initiator (e.g., light, heat, or an existing radical) abstracts a hydrogen atom from the carbon adjacent to an ether oxygen, forming a carbon-based radical. This position is particularly susceptible due to the stabilizing effect of the adjacent oxygen atom.[9]

-

Propagation: The carbon radical reacts rapidly with atmospheric oxygen (O₂) to form a peroxy radical. This new radical then abstracts a hydrogen from another glyme molecule, propagating the chain reaction and forming a hydroperoxide product.[9]

-

Termination: The reaction ceases when two radicals combine.

Distillation or evaporation of glymes contaminated with these peroxides concentrates them, creating a significant explosion hazard.[7]

Caption: The free-radical chain mechanism of ether autoxidation.

Pyrolysis: Thermal Scission in an Inert Atmosphere

At elevated temperatures and in the absence of oxygen, glymes degrade via pyrolysis. This process involves the homolytic cleavage of C-C and C-O bonds within the ether backbone.[10] The fragmentation leads to a variety of smaller, more volatile compounds. For instance, studies on the thermal decomposition of related polyglycols have identified products such as formaldehyde, acetaldehyde, and various carbonyl compounds, indicating complex radical-mediated reaction pathways.[11][12] The specific product distribution depends heavily on the temperature, pressure, and structure of the parent glyme.

Critical Factors Governing Glyme Stability

The onset and rate of thermal decomposition are not intrinsic constants but are profoundly influenced by the glyme's chemical environment.

The Role of Chain Length

The length of the polyether chain has a direct impact on thermal stability. Longer-chain glymes generally exhibit higher boiling points and lower volatility.[4] In the context of battery electrolytes, studies have shown that longer glymes can lead to the formation of more stable and homogeneous solid electrolyte interphase (SEI) layers on lithium metal anodes, which enhances cycling stability.[13][14] Thermogravimetric analysis often reveals that thermal stability increases with chain length, a trend that is beneficial for high-temperature applications.[6]

Cation Complexation: A Shield Against Oxidation

In applications involving metal salts (e.g., Li-ion batteries), glymes act as chelating solvents, wrapping around the metal cation. This coordination has a powerful stabilizing effect. The donation of lone pair electrons from the ether oxygen atoms to the cation (e.g., Li⁺) significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the glyme molecule.[15][16] A lower HOMO energy makes the molecule less susceptible to oxidation, thereby increasing its electrochemical and thermal stability.[16] This effect is so pronounced that equimolar complexes of glymes and lithium salts, often termed "solvate ionic liquids," exhibit markedly improved thermal and oxidative stability compared to the neat glyme or solutions with excess solvent.[5][17] The strength of this interaction, and thus the degree of stabilization, depends on the specific cation involved.[15][18]

Caption: Cation complexation lowers the glyme's HOMO energy level.

The Detrimental Effect of Impurities

The purity of long-chain glymes is a critical, yet often overlooked, factor in their thermal stability. Common impurities can act as catalysts for degradation reactions:

-

Water: Can promote side reactions, and in electrochemical systems, may exacerbate decomposition.[19]

-

Acids: Trace amounts of acidic species, such as formic or acetic acid, can significantly lower the decomposition temperature.[20] These acids are often byproducts of oxidative degradation, creating a feedback loop that accelerates decomposition.[21][22]

-

Synthesis Residues: Catalysts or reagents remaining from the glyme synthesis process can compromise thermal stability.[4]

Therefore, for high-performance applications, rigorous purification and analytical validation are essential.

Methodologies for Assessing Thermal Stability

A multi-faceted analytical approach is required to fully characterize the thermal stability of long-chain glymes.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are the foundational techniques for thermal analysis.[23]

-

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition, where significant mass loss begins.[12]

-

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It identifies both endothermic events (like melting) and exothermic events, such as thermal decomposition.[24][25]

When run concurrently (TGA-DSC), these methods provide a comprehensive picture of both the mass loss and the energetic nature of the decomposition process.

Accelerating Rate Calorimetry (ARC)

For safety-critical applications, particularly in battery research, Accelerating Rate Calorimetry (ARC) is indispensable.[26][27] ARC measures the temperature and pressure rise of a sample under adiabatic ("no heat out") conditions.[28] The instrument heats the sample in a "heat-wait-search" mode; if it detects self-heating, it switches to an adiabatic mode, matching the surrounding temperature to the sample temperature.[26] This simulates a worst-case thermal runaway scenario, providing critical data on the onset temperature of self-heating, the rate of temperature and pressure rise, and the time to maximum rate.[29]

Caption: A comprehensive workflow for assessing glyme thermal stability.

Identification of Degradation Products

To fully understand the decomposition mechanism, the resulting products must be identified. Hyphenated techniques are invaluable for this purpose:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile degradation products.[30]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Used to identify less volatile or thermally labile products in the liquid phase.[31]

-

Ion Chromatography (IC): Specifically useful for quantifying acidic degradation products like formate, acetate, and oxalate.[21][22]

Experimental Protocols

The following protocols are self-validating frameworks. The causality for each step is explained to ensure robust and reproducible data.

Protocol: TGA-DSC Analysis of a Long-Chain Glyme

-

Objective: To determine the onset temperature of decomposition and the associated thermal events for a glyme sample.

-

Instrumentation: Simultaneous TGA-DSC instrument.

-

Methodology:

-

Crucible Selection & Preparation: Use an aluminum or alumina crucible. Causality: These materials are inert at the test temperatures. Ensure the crucible is tared before adding the sample.

-

Sample Preparation: Place 5-10 mg of the glyme sample into the crucible. Causality: This mass is sufficient for detection while minimizing thermal gradients within the sample.

-

Atmosphere: Set the purge gas to high-purity nitrogen at a flow rate of 50 mL/min. Causality: An inert atmosphere ensures the analysis focuses on pyrolytic decomposition, preventing oxidative side reactions.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes. Causality: Establishes a stable thermal baseline.

-

Ramp the temperature from 30 °C to 500 °C at a rate of 10 °C/min. Causality: A 10 °C/min rate is a standard practice that balances resolution and experimental time.

-

-

Data Analysis:

-

From the TGA curve, determine the onset temperature of decomposition (T_onset) using the tangent method.

-

From the DSC curve, identify the temperatures and enthalpies of any endothermic (melting, boiling) or exothermic (decomposition) peaks.

-

-

Protocol: ARC Analysis of a Glyme-Based Electrolyte

-

Objective: To assess the thermal runaway potential of a glyme-based electrolyte under adiabatic conditions.

-

Instrumentation: Accelerating Rate Calorimeter (ARC).

-

Methodology:

-

Bomb Selection: Use a titanium or Hastelloy bomb. Causality: These materials offer high pressure resistance and chemical inertness to corrosive species that may form during decomposition.

-

Sample Preparation: Load approximately 3-5 g of the electrolyte into the bomb inside an argon-filled glovebox. Causality: The glovebox prevents atmospheric contamination. The mass is chosen to provide a clear thermal signal.

-

Instrument Setup: Seal the bomb and place it in the calorimeter.

-

Test Program (Heat-Wait-Search):

-

Start Temperature: 40 °C. Causality: A safe starting point, well below the expected decomposition temperature.

-

Step Size: 5 °C.

-

Wait Time: 15 minutes. Causality: Allows the sample to reach thermal equilibrium at each step.

-

Search Sensitivity: 0.02 °C/min. Causality: This is a highly sensitive threshold to detect the earliest stages of self-heating.

-

-

Data Analysis:

-

Identify the onset temperature where the self-heating rate exceeds 0.02 °C/min.

-

Plot the temperature and pressure as a function of time during the exothermic event.

-

Calculate the time-to-maximum-rate (TMR) from the onset temperature, a key parameter for safety assessments.

-

-

Data Summary and Implications

The thermal stability of glymes is a function of their structure and environment. The data consistently show that stability is enhanced by both increasing chain length and, more dramatically, by complexation with lithium salts.

Table 1: Representative Thermal Decomposition Onset Temperatures (T_onset)

| Compound | Condition | T_onset (°C, approx.) | Key Observations | References |

|---|---|---|---|---|

| Triglyme (G3) | Neat, Inert Atmosphere | ~200-240 °C | Baseline stability. | [12] |

| Tetraglyme (G4) | Neat, Inert Atmosphere | ~220-260 °C | Slightly higher stability than G3. | [6] |

| [Li(G3)] [TFSA] | 1:1 Complex | >250 °C | Significant stabilization due to cation complexation. | [5][16] |

| [Li(G4)] [TFSA] | 1:1 Complex | >280 °C | Enhanced stability from both chain length and complexation. |[5][16] |

Note: The values presented are approximate and can vary based on specific experimental conditions (heating rate, purity, pressure).

Implications for Industry:

-

For Battery Developers: The enhanced thermal stability of glyme-salt complexes is a significant safety advantage over volatile carbonate electrolytes.[1] Longer-chain glymes are preferable for high-voltage, high-temperature applications. ARC data is essential for modeling battery thermal runaway and designing safer cells.[29]

-

For Pharmaceutical Scientists: Glymes are used as solvents and excipients. Understanding their decomposition temperature is critical for designing safe manufacturing processes (e.g., drying, distillation) and ensuring the stability of the final drug product. The potential for peroxide formation necessitates careful handling and storage protocols.[7]

Conclusion

The thermal stability of long-chain glymes is a complex interplay of molecular structure, chemical environment, and purity. Decomposition is primarily driven by autoxidation in the presence of air and pyrolytic scission at higher temperatures. Stability can be significantly enhanced by increasing the polyether chain length and, most critically, through complexation with metal cations, which electronically shields the molecule from oxidation. Impurities like acids and water act as degradation catalysts and must be rigorously controlled. A combination of analytical techniques, including TGA-DSC for baseline analysis and ARC for safety assessment, is required for a complete stability profile. This in-depth understanding is crucial for leveraging the full potential of long-chain glymes while ensuring operational safety and product integrity across their many applications.

References

- Effect of the cation on the stability of cation–glyme complexes and their interactions with the [TFSA]− anion. RSC Publishing.

- Analytical tools for monitoring glycol degradation.

- Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. The Royal Society of Chemistry.

- Ion chromatographic identification and quantification of glycol degrad

- Ion chromatographic identification and quantification of glycol degradation products | Request PDF.

- Oxidative-Stability Enhancement and Charge Transport Mechanism in Glyme–Lithium Salt Equimolar Complexes. Journal of the American Chemical Society.

- Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers.

- Ether autooxid

- Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Green Chemistry (RSC Publishing).

- Autoxid

- Autoxid

- Autoxid

- Glyme-based electrolytes: suitable solutions for next-generation lithium batteries. Green Chemistry (RSC Publishing).

- Chelate Effects in Glyme/Lithium Bis(trifluoromethanesulfonyl)amide Solvate Ionic Liquids. I. Stability of Solvate Cations and Correlation with Electrolyte Properties.

- Glyme-based nonaqueous electrolytes for rechargeable lithium cells.

- Analytical Techniques for Analysing Thermally Degraded Mono Ethylene Glycol with Methyl Di-Ethanolamine and Film Formation Corrosion Inhibitor | Request PDF.

- Molecular dynamics study of thermodynamic stability and dynamics of [Li(glyme)]+ complex in lithium-glyme solvate ionic liquids. The Journal of Chemical Physics.

- TG/DSC curves of PEG-1000 (dashed line), PEG-1400 (solid lines) and...

- Effect of the cation on the stability of cation–glyme complexes and their interactions with the [TFSA]− anion. OUCI.

- The use of accelerating rate calorimetry (ARC) for the study of the thermal reactions of Li-ion battery electrolyte solutions. ScienceDirect.

- Solvate Ionic Liquids based on branched glymes enabling high performance lithium metal batteries | Request PDF.

- Impact of Glyme Ether Chain Length on the Interphasial Stability of Lithium‐Electrode in High‐Capacity Lithium‐Metal B

- Investigation of the thermal decomposition mechanism of glycerol: the combination of a theoretical study based on the Minnesota functional and experimental support. RSC Publishing.

- ANALYTICAL METHODS FOR THE DEGRAD

- About the Thermal Stability of Glycerol. NETZSCH Analyzing & Testing.

- Electrochemical stability of glyme-based electrolytes for Li–O2 batteries studied by in situ infrared spectroscopy. RSC Publishing.

- Impact of Glyme Ether Chain Length on the Interphasial Stability of Lithium‐Electrode in High‐Capacity Lithium‐Metal Battery.

- Glymes as versatile solvents for chemical reactions and processes: from the labor

- Accelerating Rate Calorimeter (ARC). Belmont Scientific.

- TGA and DSC data for the PEG-crosslinked PVP-based gel polymer electrolytes.

- Poly(ethylene glycol) dimethyl ether average Mn. Sigma-Aldrich.

- Accelerating Rate Calorimetry. NETZSCH Analyzing & Testing.

- Thermal degradation pathways for poly(tetramethylene ether) glycol...

- MECHANISM OF THERMAL DECOMPOSITION OF LIGNIN. CORE.

- Glyme-based electrolytes for lithium metal batteries using insertion electrodes: An electrochemical study | Request PDF.

- Accelerating Rate Calorimeter (ARC). NETZSCH Analyzing & Testing.

- Thermal analysis and heat capacity study of polyethylene glycol (PEG)

- Why does the thermal stability of Group 2 metal carbon

- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.

- Accelerating Rate Calorimetry Tests of Lithium-Ion Cells Before and After Storage Degradation at High Temperature.

Sources

- 1. Glyme-based electrolytes: suitable solutions for next-generation lithium batteries - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03996B [pubs.rsc.org]

- 2. Glyme-based electrolytes: suitable solutions for next-generation lithium batteries - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. readchemistry.com [readchemistry.com]

- 8. Autoxidation | chemical reaction | Britannica [britannica.com]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of the thermal decomposition mechanism of glycerol: the combination of a theoretical study based on the Minnesota functional and experimental support - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. Impact of Glyme Ether Chain Length on the Interphasial Stability of Lithium‐Electrode in High‐Capacity Lithium‐Metal Battery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Effect of the cation on the stability of cation–glyme complexes and their interactions with the [TFSA]− anion - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.aip.org [pubs.aip.org]

- 18. Effect of the cation on the stability of cation–glyme complexes and their interactions with the [TFSA]<sup>−</sup> anion [ouci.dntb.gov.ua]

- 19. Electrochemical stability of glyme-based electrolytes for Li–O2 batteries studied by in situ infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. nva.sikt.no [nva.sikt.no]

- 21. Ion chromatographic identification and quantification of glycol degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. tainstruments.com [tainstruments.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. belmontscientific.com [belmontscientific.com]

- 27. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 28. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 29. researchgate.net [researchgate.net]

- 30. ijmr.net.in [ijmr.net.in]

- 31. researchgate.net [researchgate.net]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2,4,6,8,10,12,14-Heptaoxapentadecane in Organic Solvents

Foreword: The Quintessence of Solubility in Scientific Advancement

In the realms of pharmaceutical sciences, materials research, and chemical synthesis, the solubility of a compound is a cornerstone physical property that dictates its utility and applicability. For researchers and drug development professionals, a comprehensive understanding of a molecule's behavior in various solvent systems is not merely academic; it is a critical determinant of a project's success. This guide is dedicated to elucidating the solubility profile of 2,4,6,8,10,12,14-Heptaoxapentadecane (HOP), a molecule of significant interest due to its structural resemblance to polyethylene glycol (PEG) oligomers, which are widely utilized in drug delivery and other biomedical applications. As a Senior Application Scientist, my objective is to provide not just data, but a framework for understanding and experimentally determining the solubility of this promising oligoether.

Unveiling 2,4,6,8,10,12,14-Heptaoxapentadecane: Structure and Physicochemical Postulates

2,4,6,8,10,12,14-Heptaoxapentadecane, with the chemical formula C8H18O7 and a molecular weight of approximately 226.22 g/mol , is a linear oligomer characterized by repeating oxyethylene units capped with methyl groups.[1] Its structure is depicted below:

CH₃-O-(CH₂-CH₂-O)₆-CH₃

The presence of multiple ether oxygen atoms imparts a significant degree of polarity to the molecule. These oxygen atoms can act as hydrogen bond acceptors, a key factor influencing its interaction with protic solvents. The terminal methyl groups, however, introduce a degree of lipophilicity. The overall solubility of HOP is therefore a delicate balance between these opposing characteristics.

Drawing parallels with low molecular weight polyethylene glycol (PEG) derivatives, we can anticipate certain solubility trends. Generally, as the chain length of an oligoether increases, its aqueous solubility tends to decrease, while its solubility in certain organic solvents may be enhanced.[2][3] Given its relatively low molecular weight, HOP is expected to exhibit favorable solubility in a range of polar organic solvents.

The Predicted Solubility Spectrum of Heptaoxapentadecane

In the absence of extensive empirical data, a qualitative prediction of solubility based on the principle of "like dissolves like" provides a valuable starting point for solvent selection in formulation and experimental design.

Table 1: Predicted Qualitative Solubility of 2,4,6,8,10,12,14-Heptaoxapentadecane in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | The hydroxyl groups of these solvents can act as hydrogen bond donors, interacting favorably with the ether oxygens of HOP. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polarity of these solvents allows for favorable dipole-dipole interactions with the polar ether linkages of HOP.[2] |

| Nonpolar Aromatic | Toluene, Benzene | Moderate to Low | While the carbon backbone of HOP has nonpolar character, the dominant polarity of the ether groups may limit solubility in highly nonpolar aromatic solvents.[4] |

| Chlorinated | Dichloromethane (DCM), Chloroform | High to Moderate | These solvents are effective at dissolving a range of polar and nonpolar compounds and are expected to be good solvents for HOP.[2][4] |

| Aliphatic Hydrocarbons | Hexane, Heptane | Low | The significant difference in polarity between the highly polar ether chain and the nonpolar aliphatic solvent will likely result in poor miscibility.[5] |

A Rigorous Protocol for the Experimental Determination of Solubility

To empower researchers with the ability to generate precise and reliable solubility data for 2,4,6,8,10,12,14-Heptaoxapentadecane, the following detailed experimental protocol, based on the widely accepted shake-flask method, is provided.[6][7]

Materials and Instrumentation

-

2,4,6,8,10,12,14-Heptaoxapentadecane (purity ≥ 97%)[1]

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or screw-cap test tubes

-

Orbital shaker with temperature control

-

Analytical balance (± 0.0001 g)

-

Syringe filters (0.22 µm, compatible with the chosen solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Refractive Index) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow: The Shake-Flask Method

The logical flow of the experimental procedure is outlined below. This self-validating system ensures equilibrium is reached and measurements are accurate.

Caption: Experimental workflow for determining the solubility of HOP.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 2,4,6,8,10,12,14-Heptaoxapentadecane into a series of vials. The key here is to ensure that undissolved solid remains at equilibrium, confirming saturation.

-

Precisely add a known volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any suspended microparticles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analytical Quantification:

-

Prepare a series of standard solutions of HOP of known concentrations in the solvent of interest.

-

Analyze the standard solutions using a validated HPLC or GC method to construct a calibration curve.

-

Analyze the diluted samples and determine their concentrations by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Data Presentation: A Framework for Comparative Analysis

For clarity and ease of comparison, the experimentally determined solubility data should be tabulated.

Table 2: Experimentally Determined Solubility of 2,4,6,8,10,12,14-Heptaoxapentadecane at 25 °C

| Organic Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |

| [Insert Solvent Name] | [Insert Value] | [Insert Experimental Value] | [Insert Calculated Value] |

| [Insert Solvent Name] | [Insert Value] | [Insert Experimental Value] | [Insert Calculated Value] |

| [Insert Solvent Name] | [Insert Value] | [Insert Experimental Value] | [Insert Calculated Value] |

| [Insert Solvent Name] | [Insert Value] | [Insert Experimental Value] | [Insert Calculated Value] |

| [Insert Solvent Name] | [Insert Value] | [Insert Experimental Value] | [Insert Calculated Value] |

Conclusion: From Prediction to Practical Application

The solubility of 2,4,6,8,10,12,14-Heptaoxapentadecane in organic solvents is a critical parameter for its effective utilization in research and development. While theoretical predictions based on its oligoether structure provide a valuable guide, rigorous experimental determination is indispensable for accurate formulation and process design. The methodologies outlined in this guide provide a robust framework for researchers to generate high-quality, reliable solubility data. This, in turn, will facilitate the advancement of applications where this unique molecule can offer significant advantages, particularly in the fields of drug delivery and materials science.

References

- Shochem. (2025, November 11).

- Chemsrc. (2025, August 30). 2,4,6,8,10,12,14-Heptaoxapentadecane | CAS#:13352-77-7.

- ChemicalBook.

- Ataman Kimya. POLYETHYLENE GLYCOL MONOMETHYL ETHER.

- Slideshare. solubility experimental methods.pptx.

- Labinsights. (2023, March 7). Introduction of Polyethylene Glycol (PEG).

- Education.com. Testing the Solubility of Common Liquid Solvents | Activity.

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?

- ResearchGate. (2012, September 24). How do you dissolve PEG in organic solvent such as chloroform?

Sources

- 1. 2,4,6,8,10,12,14-Heptaoxapentadecane | CAS#:13352-77-7 | Chemsrc [chemsrc.com]

- 2. What are the solubility characteristics of different PEG derivatives? - Blog [shochem.com]

- 3. labinsights.nl [labinsights.nl]

- 4. researchgate.net [researchgate.net]

- 5. m.chemicalbook.com [m.chemicalbook.com]

- 6. solubility experimental methods.pptx [slideshare.net]

- 7. quora.com [quora.com]

A Senior Application Scientist's Guide to Molecular Weight Determination of Polyethers by Gel Permeation Chromatography (GPC)

Introduction: The Critical Role of Molecular Weight in Polyether Functionality

Polyethers, a versatile class of polymers characterized by ether linkages in their main chain, are integral to a multitude of applications, from pharmaceuticals and cosmetics to industrial lubricants and surfactants. Their utility is profoundly dictated by their molecular weight (MW) and molecular weight distribution (MWD), which directly influence properties such as viscosity, solubility, and biocompatibility.[1][2][3] For researchers and drug development professionals, the precise characterization of these parameters is not merely a quality control metric; it is a cornerstone of rational design and predictable performance. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), stands as the preeminent analytical technique for elucidating the MW and MWD of polymeric materials, including polyethers.[4] This in-depth guide provides a comprehensive framework for the accurate and reliable determination of polyether molecular weights using GPC, grounded in scientific principles and field-proven methodologies.

I. The Foundational Principles of Gel Permeation Chromatography

GPC is a powerful liquid chromatographic technique that separates macromolecules based on their hydrodynamic volume in solution.[4][5] The core of the GPC system is a column packed with a porous, cross-linked gel. Larger molecules, being excluded from a greater proportion of the pores, travel a shorter path and elute first. Conversely, smaller molecules permeate the pores more extensively, resulting in a longer retention time. This size-based separation allows for the determination of the entire molecular weight distribution of a polymer sample.[6]

A typical GPC system comprises several key components: a solvent delivery system (pump), an injector, a set of GPC columns, one or more detectors, and a data acquisition and processing system.[7] The choice and configuration of each component are critical for achieving optimal separation and accurate results.

II. Strategic Considerations for Polyether Analysis by GPC

The successful GPC analysis of polyethers hinges on a series of well-considered experimental choices. These decisions are not arbitrary; they are dictated by the specific chemical nature of the polyether and the desired analytical outcome.

A. The Crucial Role of the Mobile Phase

The selection of an appropriate mobile phase is the first and arguably most critical step in developing a GPC method.[8][9] The ideal mobile phase should:

-

Completely dissolve the polyether sample: Incomplete dissolution will lead to inaccurate results and potential column damage.[10]

-

Prevent interactions between the polymer and the column packing material: The separation in GPC should be based solely on size exclusion. Any adsorptive or ionic interactions will lead to erroneous molecular weight calculations.[8][11]

-

Be compatible with the GPC system and detector: The mobile phase should not degrade the column or interfere with the detector's response.

For many common polyethers like polyethylene glycol (PEG) and polypropylene glycol (PPG), a variety of solvents can be employed.

| Mobile Phase | Common Applications & Considerations |

| Tetrahydrofuran (THF) | A versatile solvent for a wide range of polyethers. It is crucial to use high-purity, stabilized THF to prevent peroxide formation, which can degrade the column and the polymer. |

| Water (Aqueous GPC) | The mobile phase of choice for water-soluble polyethers like PEG.[12][13] Buffers and salts are often added to the mobile phase to suppress ionic interactions.[11] |

| Dimethylformamide (DMF) | A good solvent for a variety of polar polymers, including some polyethers.[1] It is often necessary to add a small amount of salt (e.g., LiBr) to prevent polymer aggregation. |

| Trichlorobenzene (TCB) | Used for high-temperature GPC analysis of polyolefins and some high molecular weight polyethers that are not soluble at room temperature.[14] |

B. Column Selection: The Heart of the Separation

The GPC column is where the size-based separation occurs. The choice of column depends on the molecular weight range of the polyether and the chosen mobile phase.[15] Key parameters to consider include:

-

Pore Size: The pore size of the column packing material dictates the molecular weight range that can be effectively separated. A range of pore sizes is available, and for samples with a broad MWD, it is common to use a set of columns with different pore sizes or a "mixed-bed" column that contains a distribution of pore sizes.[8]

-

Particle Size: Smaller particle sizes lead to higher resolution and more efficient separations.[16]

-

Column Dimensions: Longer columns or multiple columns connected in series provide higher resolution.[8]

C. The Role of the Detector: Visualizing the Elution Profile